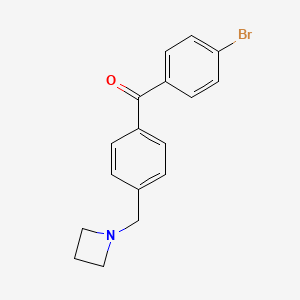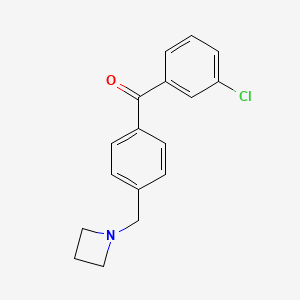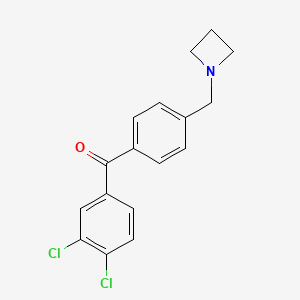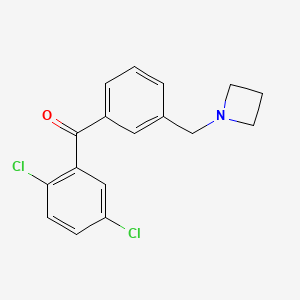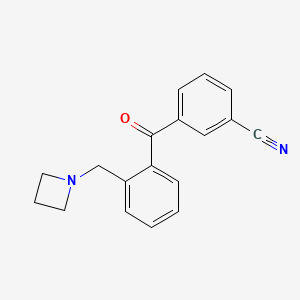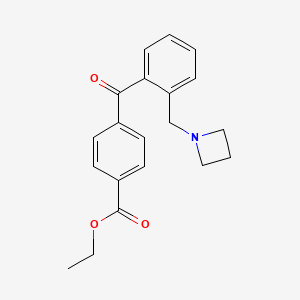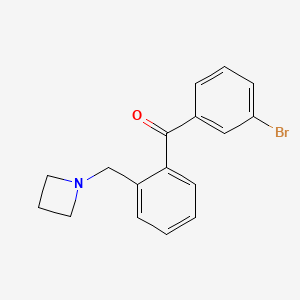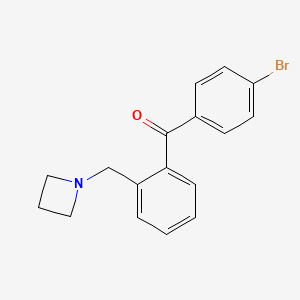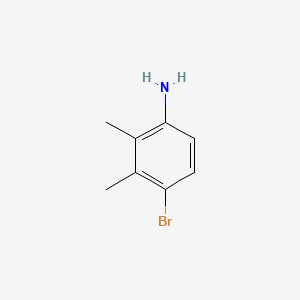
4-Bromo-2,3-dimethylaniline
Vue d'ensemble
Description
4-Bromo-2,3-dimethylaniline is an aromatic compound that is a derivative of aniline, where bromine and methyl groups are substituted on the benzene ring. It is a compound of interest in various chemical syntheses and applications due to its structural features.
Synthesis Analysis
The synthesis of 4-bromo-2,3-dimethylaniline derivatives has been explored through various methods. One approach involves the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene, which serves as a formal equivalent of 4-lithiopyrrole-2-carboxaldehyde, leading to the synthesis of 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes . Another method includes the Palladium(0) catalyzed Suzuki cross-coupling reaction, which allows the incorporation of various functional moieties to synthesize (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives with high yields . Additionally, the reaction of 2,6-dimethylaniline with liquid bromine has been used to synthesize 2,6-dimethyl-4-bromoaniline, with careful control over reaction conditions to optimize yield .
Molecular Structure Analysis
The molecular structure and characteristics of 4-bromo-2,3-dimethylaniline derivatives have been investigated using Density Functional Theory (DFT). These studies provide insights into the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP) of the synthesized analogues. Reactivity descriptors such as ionization energy, electron affinity, chemical hardness, and index of nucleophilicity have been calculated, offering a deeper understanding of the compound's electronic properties .
Chemical Reactions Analysis
4-Bromo-2,3-dimethylaniline and its derivatives participate in various chemical reactions. For instance, the synthesis of 4-bromo-N,N-dimethylaniline has been achieved through a substitution reaction using bromine and N,N-dimethylaniline in the presence of pyridine, with pyridinium tribromide as the brominating agent . Furthermore, dimethyl-4-bromoiodobenzenes, which are valuable intermediates, have been synthesized from 2,6-dimethylaniline through reactions involving iodine, diazotization, and Sandmeyer reaction steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-2,3-dimethylaniline derivatives are characterized by techniques such as NMR spectroscopy. These properties are influenced by the presence of substituents on the aromatic ring, which affect the compound's reactivity and potential applications. The yields of these reactions and the conditions under which they are carried out are critical for the efficient production of these compounds .
Applications De Recherche Scientifique
-
Azo Dyes Production
- Field : Organic Chemistry
- Application : 4-Bromo-2,3-dimethylaniline is used as a starting material in the production of azo dyes . Azo dyes are used in the coloring of fabrics, paper, and plastics .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Agrochemicals Production
- Field : Agricultural Chemistry
- Application : Another major application of 4-Bromo-2,3-dimethylaniline is in the production of agrochemicals .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
Safety And Hazards
The safety data sheet for 4-Bromo-2,3-dimethylaniline suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propriétés
IUPAC Name |
4-bromo-2,3-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBPAGXZBSWOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634091 | |
| Record name | 4-Bromo-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dimethylaniline | |
CAS RN |
22364-25-6 | |
| Record name | 4-Bromo-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22364-25-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




